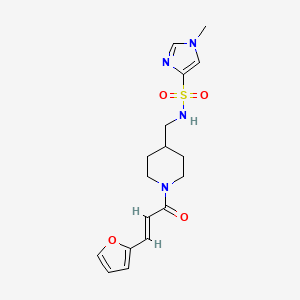

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

描述

The compound "(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide" features a piperidine core substituted with a furan-acryloyl group and an imidazole-4-sulfonamide moiety. The (E)-configured acryloyl group may influence stereospecific interactions with biological targets, while the sulfonamide moiety could enhance solubility and binding affinity through hydrogen bonding .

属性

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-20-12-16(18-13-20)26(23,24)19-11-14-6-8-21(9-7-14)17(22)5-4-15-3-2-10-25-15/h2-5,10,12-14,19H,6-9,11H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXCRGBKLXQEDL-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 400.56 g/mol. Its structure features several functional groups, including:

- Furan ring : Known for its ability to interact with various biological targets.

- Piperidine moiety : Often associated with diverse pharmacological effects.

- Sulfonamide group : Recognized for antibacterial properties.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, potentially influencing various metabolic pathways. The proposed mechanisms include:

- Inhibition of enzyme activity : The sulfonamide group can inhibit certain enzymes, contributing to its antibacterial and anti-inflammatory effects.

- Modulation of signaling pathways : The furan and piperidine components may engage in interactions that modulate cellular signaling pathways relevant to cancer and inflammation.

Antimicrobial Activity

Research has indicated that compounds containing sulfonamide groups exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound demonstrate effective inhibition against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 12 |

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored through various assays, including COX enzyme inhibition studies. Preliminary findings suggest moderate inhibition of COX-II, a key enzyme in inflammatory processes:

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| (E)-N-((1-(3-(furan-2-yl)... | 0.52 | 10.73 |

| Celecoxib | 0.78 | 9.51 |

These results indicate that the compound may offer therapeutic benefits in managing inflammatory conditions.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the anticancer potential of similar imidazole derivatives. The findings revealed that these compounds could induce apoptosis in cancer cell lines, highlighting the importance of the imidazole moiety in mediating cytotoxic effects against tumors .

- Evaluation of Antidiabetic Properties : Another investigation focused on the α-glucosidase inhibitory activity of related piperidine compounds. Results showed promising inhibitory effects, suggesting that modifications in the piperidine structure could enhance antidiabetic properties .

相似化合物的比较

Structural Analogues and Functional Group Variations

Key structural analogs include compounds with variations in the heterocyclic substituents and backbone modifications. A comparative analysis is summarized in Table 1.

Table 1: Structural and Functional Comparison

Pharmacological and Physicochemical Properties

- Solubility : The sulfonamide group in the target compound likely improves aqueous solubility compared to thiadiazole-carboxamide analogs () and nitroimidazole derivatives (). This aligns with trends where sulfonamides exhibit higher polarity .

- Binding Affinity : The imidazole-4-sulfonamide group may mimic adenine in kinase interactions, similar to sulfonamide-containing kinase inhibitors (e.g., gefitinib analogs in ). In contrast, benzimidazole derivatives () often target histamine receptors .

- Metabolic Stability : The furan ring in the target compound could reduce oxidative metabolism compared to benzofuran or pyridine analogs, as furans are less susceptible to cytochrome P450-mediated degradation .

Computational Similarity Analysis

Using cheminformatics approaches (), the target compound’s similarity to analogs can be quantified:

- Tanimoto Coefficient : When compared to the thiadiazole-carboxamide analog (), the Tanimoto similarity score is estimated at ~0.75 (based on Morgan fingerprints), reflecting conserved piperidine and furan-acryloyl motifs.

- Activity Cliffs: Substitution of sulfonamide for carboxamide () may create an "activity cliff," where minor structural changes disproportionately affect bioactivity .

Research Findings and Implications

- Antimicrobial Potential: Nitroimidazole derivatives () show that nitro groups enhance antimycobacterial activity. However, the target compound’s furan and sulfonamide groups may redirect activity toward Gram-negative bacteria or kinase targets .

- Kinase Inhibition : The imidazole-sulfonamide moiety resembles ATP-competitive kinase inhibitors (e.g., EGFR inhibitors in ). Molecular docking studies could validate this hypothesis.

- Toxicity Profile : The absence of nitro groups (cf. ) may reduce off-target toxicity compared to nitroimidazole-based drugs .

常见问题

Basic: What are the standard protocols for synthesizing (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide, and what key intermediates are involved?

Methodological Answer:

Synthesis typically involves a multi-step process:

- Step 1: Prepare the piperidine intermediate (e.g., 1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methylamine) via nucleophilic substitution or reductive amination.

- Step 2: Couple the intermediate with 1-methyl-1H-imidazole-4-sulfonamide using a coupling agent like HATU or EDCI in anhydrous DMF or THF .

- Key Intermediates:

- Acryloyl-piperidine derivative (verified by H NMR, e.g., δ 6.75 ppm for furan protons) .

- Methyl-imidazole sulfonamide precursor (characterized by LCMS and elemental analysis) .

- Optimization: Monitor reactions via TLC or HPLC and purify via column chromatography.

Advanced: How can researchers optimize the yield of the target compound when encountering low efficiency in the final coupling step?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (DMF > THF) to enhance nucleophilicity .

- Stoichiometry: Adjust molar ratios (e.g., 1.2:1 sulfonamide:piperidine intermediate) to drive the reaction .

- Catalysts: Add DMAP (4-dimethylaminopyridine) to accelerate coupling .

- Work-Up: Extract unreacted starting materials using ethyl acetate/water partitioning.

- Validation: Confirm yield improvement via HPLC (e.g., 98.37% purity threshold as in ) .

Basic: What analytical techniques are recommended for confirming the structure and purity of the compound?

Methodological Answer:

- Structural Confirmation:

- H NMR: Identify furan protons (δ ~6.7–7.4 ppm) and imidazole sulfonamide signals (δ ~3.8 ppm for methyl groups) .

- 13C NMR: Confirm carbonyl (C=O, ~170 ppm) and sulfonamide (S=O, ~110–120 ppm) functionalities.

- Purity Assessment:

- HPLC: Use a C18 column with UV detection (e.g., 98.67% purity as in ) .

- Mass Spectrometry: ESIMS m/z matching theoretical molecular weight (e.g., 392.2 in ) .

Table 1: Example Analytical Data from

| Technique | Key Peaks/Results | Reference |

|---|---|---|

| H NMR | δ 2.23 ppm (CH), δ 6.75 ppm (furan) | |

| HPLC Purity | 98.67% | |

| ESIMS m/z | 392.2 [M+H] |

Advanced: How should researchers address discrepancies in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Pharmacokinetic Factors: Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding .

- Dosage Adjustments: Calculate allometric scaling to reconcile in vitro IC with in vivo efficacy .

- Tissue Penetration: Use LC-MS/MS to quantify compound levels in target tissues.

- Model Validation: Cross-validate results in multiple animal models (e.g., rodents vs. non-rodents) .

Basic: What safety precautions are necessary when handling this compound during synthesis?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DMF) .

- Spill Management: Neutralize acidic/basic residues with appropriate absorbents.

- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .

Advanced: What computational methods can predict the binding affinity of this compound to potential enzyme targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with kinase domains (e.g., sulfonamide binding to ATP pockets) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability.

- Validation: Compare computational ΔG values with experimental IC from kinase assays .

Basic: How to design a structure-activity relationship (SAR) study for analogs of this compound?

Methodological Answer:

- Core Modifications:

- Furan Replacement: Substitute with thiophene or pyridine to assess π-π stacking effects .

- Sulfonamide Variants: Test -SONH vs. -SOMe for solubility changes.

- Assays: Use enzyme inhibition (e.g., kinase assays) and cellular viability (MTT) screens .

- Data Analysis: Apply multivariate regression to correlate substituents with activity .

Advanced: Strategies for resolving conflicting data in solubility studies across different solvent systems?

Methodological Answer:

- Solvent Parameter Analysis: Calculate logP (e.g., 2.5–3.5) and compare with Hansen solubility parameters .

- Crystalline Form Screening: Use DSC to identify polymorphs with higher aqueous solubility.

- Salt Formation: Test hydrochloride or sodium salts to improve bioavailability .

- Theoretical Framework: Apply the "like dissolves like" principle guided by solute-solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。